1H-Indole-3-acetonitrile, 2,3-dihydro-3-methyl-2-oxo-1-(phenylmethyl)-
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Overview
Description
1H-Indole-3-acetonitrile, 2,3-dihydro-3-methyl-2-oxo-1-(phenylmethyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is particularly interesting due to its unique structure, which includes an indole core fused with additional functional groups, making it a valuable target for synthetic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-acetonitrile, 2,3-dihydro-3-methyl-2-oxo-1-(phenylmethyl)- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the condensation of indole-3-carbaldehyde with various nitriles and subsequent reduction and cyclization steps .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and high-pressure conditions to achieve the desired product efficiently. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-acetonitrile, 2,3-dihydro-3-methyl-2-oxo-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
1H-Indole-3-acetonitrile, 2,3-dihydro-3-methyl-2-oxo-1-(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets and pathways. It can activate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules. These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
1H-Indole-3-acetonitrile, 2,3-dihydro-3-methyl-2-oxo-1-(phenylmethyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
CAS No. |
34944-03-1 |
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Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-(1-benzyl-3-methyl-2-oxoindol-3-yl)acetonitrile |
InChI |
InChI=1S/C18H16N2O/c1-18(11-12-19)15-9-5-6-10-16(15)20(17(18)21)13-14-7-3-2-4-8-14/h2-10H,11,13H2,1H3 |
InChI Key |
LTAXYLLNJQQIMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)CC#N |
Origin of Product |
United States |
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